2,5-Dimethylcinnamic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions under controlled conditions. For instance, the synthesis of 2-amino-4,5-dimethylbenzoic acid from 3,4-dimethyl aniline by condensation, cyclization, and oxidation processes is reported, showcasing a method that could inspire synthesis routes for 2,5-Dimethylcinnamic acid (Cheng Lin, 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,5-Dimethylcinnamic acid has been investigated using X-ray diffraction and quantum-chemical analysis methods. These studies help in understanding the conformational isomers and the stability of the molecules in various forms (Yaroslav Kovalskyi et al., 2011).
Chemical Reactions and Properties
Chemical reactivity and properties of dimethyl compounds have been extensively studied. For example, dimedone (5,5-Dimethylcyclohexane-1,3-dione) reactions with amino-acid "active" esters lead to enamine derivatives, illustrating the reactivity of dimethyl compounds in peptide synthesis, which can be related to the reactivity of 2,5-Dimethylcinnamic acid (B. Halpern & L. James, 1964).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds. The study of antipyrine-like derivatives provides insights into crystalline structure and physical interactions, which are relevant for analyzing the physical characteristics of 2,5-Dimethylcinnamic acid (A. Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties of 2,5-Dimethylcinnamic acid can be inferred from studies on similar compounds, focusing on their reactivity, stability, and interaction with other chemicals. For instance, the formation of 1-dimethylaminonaphthalene-5-sulphonamide during the preparation of related compounds highlights the potential for complex chemical interactions (D. Neadle & R. Pollitt, 1965).
Scientific Research Applications
Specific Scientific Field
Pharmaceutical Microbiology and Oncology
Summary of the Application
Cinnamic acid is a plant metabolite with antimicrobial, anticancer, and antioxidant properties. Its synthetic derivatives are often more effective in vitro than parent compounds due to stronger biological activities .
Methods of Application or Experimental Procedures
In the study, ten new N – (4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives were synthesized, containing two pharmacophore groups: cinnamic acid moiety and benzenesulfonamide .
Results or Outcomes
The compounds showed significant antimicrobial activity on Staphylococcus and Enterococcus species (MIC was 1–4 µg/mL) .
Treatment of Chronic Diseases
Specific Scientific Field
Summary of the Application
Cinnamic acid derivatives play a role in treating cancer, bacterial infections, diabetes, and neurological disorders .
Methods of Application or Experimental Procedures
Cinnamic acid is obtained from cinnamon bark. Its structure is composed of a benzene ring, an alkene double bond, and an acrylic acid functional group, making it possible to modify the functionalities with a variety of compounds resulting in bioactive agents with enhanced efficacy .
Results or Outcomes
Some of the derivatives have been reported to be more effective when compared to the standard drugs used to treat chronic or infectious diseases in vitro .
Antimalarial and Alzheimer’s Disease Treatment
Specific Scientific Field
Summary of the Application
Cinnamic acid derivatives have been reported to have potent antimalarial activity and are active against both hAChE and hBuChE, which are associated with Alzheimer’s disease .
Methods of Application or Experimental Procedures
Cinnamic acid is obtained from cinnamon bark. Its structure is composed of a benzene ring, an alkene double bond, and an acrylic acid functional group, making it possible to modify the functionalities with a variety of compounds resulting in bioactive agents with enhanced efficacy .
Results or Outcomes
Compounds 35a, 35g, 35i, 36i, and 36b have potent antimalarial activity. Furthermore, compounds 43d, 44o, 55g–55p, 59e, 59g displayed potent anticancer activity and compounds 86f–h were active against both hAChE and hBuChE .
Antioxidant Activity
Specific Scientific Field
Summary of the Application
Cinnamic acid derivatives have been reported to have potent antioxidant activity. They have the capability to capture free radicals and reactive species such as O2·-and HOCl/OCl- which causes damage to the organs in the body .
Methods of Application or Experimental Procedures
Cinnamic acid is obtained from cinnamon bark. Its structure is composed of a benzene ring, an alkene double bond, and an acrylic acid functional group, making it possible to modify the functionalities with a variety of compounds resulting in bioactive agents with enhanced efficacy .
Results or Outcomes
Hypochlorous acid (HOCl) and H2O2 scavenging assay results showed compound 95 has the antioxidant capability .
Safety And Hazards
properties
IUPAC Name |
(E)-3-(2,5-dimethylphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIBVLSPNAHVSQ-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601257909 | |
Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601257909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylcinnamic acid | |
CAS RN |
155814-17-8 | |
Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155814-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601257909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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